molecular formula C7H5N5O8<br>(NO2)3C6H2N(CH3)NO2<br>C7H5N5O8 B1194171 Tetryl CAS No. 479-45-8

Tetryl

Cat. No.: B1194171
CAS No.: 479-45-8
M. Wt: 287.14 g/mol
InChI Key: AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Description

Tetryl, also known as 2,4,6-trinitrophenylmethylnitramine, is a yellow crystalline solid that has been widely used as an explosive compound. It is primarily utilized in the production of detonators and explosive booster charges. This compound is known for its high sensitivity to friction, shock, and spark, making it a powerful secondary high explosive .

Mechanism of Action

Target of Action

Tetryl, also known as Nitramine, is primarily used as a booster explosive . Its main target is the detonator of an explosive device, where it is placed next to the detonator to propagate detonation into the main explosive charge .

Mode of Action

This compound is a sensitive secondary high explosive . When subjected to heat, friction, shock, or spark, it readily detonates . Upon heating, this compound first melts, then decomposes and explodes . The explosion is a result of a rapid release of energy in the form of light, heat, sound, and a shock wave.

Biochemical Pathways

As an explosive, this compound does not interact with biological systems in the same way as pharmaceuticals or biologically active compounds. Its primary action is physical rather than biochemical. Exposure to this compound can have toxic effects on biological systems .

Pharmacokinetics

This compound is a yellow crystalline solid that is practically insoluble in water but soluble in acetone, benzene, and other solvents . It remains stable at all temperatures which may be encountered in storage

Result of Action

The primary result of this compound’s action is a powerful explosion, which is used to initiate the detonation of less sensitive explosives . In terms of health effects, exposure to this compound can cause skin irritation and potentially affect the upper respiratory tract .

Action Environment

Environmental factors can influence the stability and efficacy of this compound. For instance, this compound decomposes rapidly in sunlit rivers and lakes but much more slowly in groundwater . It is also known to break down rapidly in methanol/water solutions, as well as with heat . These environmental factors can influence the persistence and potential exposure risks of this compound in different settings.

Preparation Methods

Tetryl can be synthesized through several methods. One common synthetic route involves the nitration of dimethylaniline. This process typically includes the addition of a solution of dimethylaniline in concentrated sulfuric acid to nitric acid or a mixture of nitric and sulfuric acids. Another method involves the nitration of N-methylpicramide, which is obtained by the interaction of picryl chloride with methylamine .

Industrial production of this compound often involves the use of dinitrochlorobenzene, which is condensed with methylamine to form 2,4-dinitro-N-methylaniline. This intermediate is then nitrated to produce this compound .

Chemical Reactions Analysis

Tetryl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different nitro compounds.

    Reduction: Reduction of this compound typically results in the formation of amines and other reduced products.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Tetryl is often compared to other nitramine explosives such as RDX (Research Department Explosive) and TNT (Trinitrotoluene). While this compound is highly sensitive and powerful, it has largely been superseded by RDX due to RDX’s greater stability and lower sensitivity to mechanical stimuli .

Similar Compounds

This compound remains unique due to its specific sensitivity and explosive characteristics, making it a valuable compound in certain specialized applications.

Properties

IUPAC Name

N-methyl-N-(2,4,6-trinitrophenyl)nitramide
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InChI

InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3
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InChI Key

AGUIVNYEYSCPNI-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H5N5O8, Array
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DSSTOX Substance ID

DTXSID7047770
Record name Trinitrophenylmethylnitramine
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Molecular Weight

287.14 g/mol
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Physical Description

Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370 °F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments., Colorless to yellow, odorless, crystalline solid; [NIOSH], ODOURLESS COLOURLESS-TO-YELLOW CRYSTALS., Colorless to yellow, odorless, crystalline solid.
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Boiling Point

356 to 374 °F at 760 mmHg (Explodes) (NIOSH, 2023), 187 °C (explodes), 356-374 °F (Explodes)
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Flash Point

Explodes (NIOSH, 2023), Flash point: explodes in air at 187C, explodes in air at 187 °C, Explodes
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Solubility

0.02 % (NIOSH, 2023), Sol in alc, ether, glacial acetic acid, benzene, In water, 74 mg/L @ 25 °C, Solubility in water: none, 0.02%
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Density

1.57 (NIOSH, 2023) - Denser than water; will sink, 1.57, Relative density (water = 1): 1.57
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.00000012 [mmHg], 1.2X10-7 mm Hg @ 25 °C /Estimated/, Vapor pressure, kPa at 20 °C:, <1 mmHg
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Color/Form

Colorless to yellow, crystalline solid, MONOCLINIC CRYSTALS

CAS No.

479-45-8
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Melting Point

268 °F (NIOSH, 2023), 130-132 °C, 130 °C, 268 °F
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Synthesis routes and methods

Procedure details

Methylnitramine decomposes explosively in contact with concentrated sulfuric acid. It is evolved when aniline reacts with tetryl; a diphenylamine derivative is produced simultaneously. Methylnitramine reacts with picryl chloride to form tetryl.
Name
Methylnitramine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the molecular formula and weight of Tetryl?

A1: this compound, chemically known as 2,4,6-trinitrophenylmethylnitramine, has the molecular formula C7H5N5O8 and a molecular weight of 287.15 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have investigated its mass spectra, observing characteristic fragmentation patterns under both electron impact and chemical ionization conditions. [] Infrared spectroscopy has provided insights into hydrogen bonding within the molecule, and UV-Vis spectroscopy has been employed to study its charge-transfer complexes with amines. [, ]

Q3: What can you tell us about the stability of this compound?

A3: this compound is known to be less thermally stable than some other explosives like 2,4,6-trinitrotoluene (TNT). Studies have shown that its thermal decomposition follows first-order kinetics, and the process is influenced by factors such as temperature, pH, and the presence of other chemicals. [, , , , ] For instance, this compound degrades rapidly in water at room temperature and under refrigeration, transforming into various byproducts. [] Acidification to pH 2 using sodium bisulfate has been suggested as a stabilization method for water samples containing this compound. []

Q4: Have any alternatives to this compound been explored?

A5: Yes, research has focused on identifying safer and less toxic alternatives to this compound. RDX-polyethylene wax formulations have been investigated as potential replacements in fuzes and booster systems. []

Q5: Has computational chemistry been employed to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate various aspects of this compound, including its interactions with other molecules, adsorption properties on different surfaces, and electronic properties. [, , , , , ]

Q6: How does the structure of this compound influence its explosive properties?

A8: The presence of three nitro groups (-NO2) and a nitramine group (-NNO2) on the aromatic ring contributes to the explosive nature of this compound. [, , ] Modifications to these groups can significantly impact its sensitivity, thermal stability, and explosive power. For example, the introduction of amino groups generally reduces sensitivity, while replacing a nitro group with a dinitroethyl or trinitroethyl group can enhance explosive properties. []

Q7: How is the stability of this compound affected by different conditions?

A9: this compound's stability is influenced by temperature, pH, light exposure, and the presence of other chemicals. [, , , ] It tends to degrade more rapidly at elevated temperatures and under alkaline conditions.

Q8: Are there specific formulation strategies to improve this compound's stability?

A8: While not extensively studied for this compound due to its phasing out, general strategies for stabilizing explosives involve using stabilizers, controlling particle size and morphology, and encapsulating the explosive in a less reactive matrix.

Q9: What are the safety concerns associated with this compound?

A11: this compound is a highly toxic substance, known to cause skin irritation, respiratory problems, and other health issues upon exposure. [, , ] Its manufacture and use raise significant environmental concerns due to its toxicity, persistence in the environment, and potential for groundwater contamination. [, , ]

Q10: How is this compound typically disposed of?

A10: Due to its hazardous nature, this compound disposal requires special handling and treatment methods. Common approaches include controlled detonation, incineration under controlled conditions, and bioremediation techniques.

Q11: What analytical methods are used to detect and quantify this compound?

A13: Several analytical techniques have been employed for this compound detection and quantification, including: * Gas Chromatography (GC): often coupled with electron capture detection (ECD), nitrogen-phosphorus detection (NPD), or mass spectrometry (MS) for enhanced selectivity and sensitivity. [] * High-Performance Liquid Chromatography (HPLC): frequently coupled with UV detection for analyzing this compound and its metabolites in various matrices. [, , ] * Colorimetric Methods: Field detection kits like the EXPRAY Explosives Field Detection Kit utilize colorimetric reactions for rapid on-site screening of this compound. []

Q12: Are there specific challenges in analyzing this compound?

A14: this compound's reactivity and potential for degradation during sample preparation and analysis pose challenges for accurate quantification. [, ] Researchers have investigated methods to stabilize water samples containing this compound to prevent degradation and ensure reliable analysis.

Q13: What is the historical context of this compound use?

A15: this compound gained prominence during World War I as an effective booster explosive. [] Its use continued in subsequent conflicts but declined due to the development of safer alternatives and growing awareness of its toxicity.

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